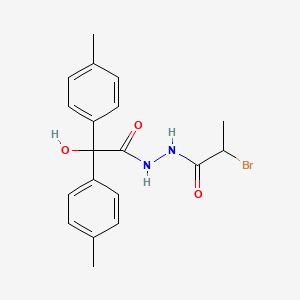![molecular formula C22H25BrN2OS B12705974 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide CAS No. 21035-85-8](/img/structure/B12705974.png)
3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[63002,6]undecan-4-one;bromide is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide typically involves multiple steps, starting with the formation of the core tricyclic structure. The synthetic route often includes the reaction of a thieno[1,2-b]imidazole derivative with a camphorsulfonic acid derivative under controlled conditions. The reaction conditions must be carefully optimized to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and precise control of reaction parameters to maximize yield and purity.
化学反応の分析
Types of Reactions
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions are less common due to the stability of the sulfonium group.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonium group, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide has several scientific research applications:
Chemistry: Used as a model compound to study ganglionic blockers and their interactions with nicotinic receptors.
Biology: Employed in research to understand the autonomic nervous system and its regulation.
Medicine: Investigated for its potential use in controlling blood pressure during surgery and treating hypertensive emergencies.
Industry: Limited industrial applications due to its specific medical use, but it serves as a reference compound in pharmaceutical research.
作用機序
The compound acts as a ganglionic blocking agent by preventing the stimulation of postsynaptic receptors through competition with acetylcholine. This leads to a reduction in sympathetic tone and vasodilation, primarily affecting blood pressure. The molecular targets include nicotinic acetylcholine receptors in the autonomic ganglia.
類似化合物との比較
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide can be compared with other similar compounds, such as trimethaphan camsylate. While both compounds act as ganglionic blockers, this compound has a unique tricyclic structure that distinguishes it from other ganglionic blockers.
List of Similar Compounds
特性
CAS番号 |
21035-85-8 |
|---|---|
分子式 |
C22H25BrN2OS |
分子量 |
445.4 g/mol |
IUPAC名 |
3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide |
InChI |
InChI=1S/C22H25N2OS.BrH/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;/h1-6,8-11,19-21H,7,12-16H2;1H/q+1;/p-1 |
InChIキー |
RLXRHLGEJDJGKC-UHFFFAOYSA-M |
正規SMILES |
C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


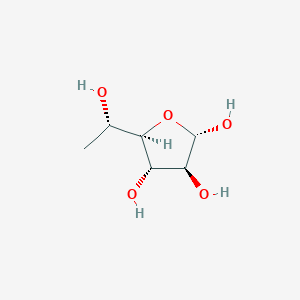
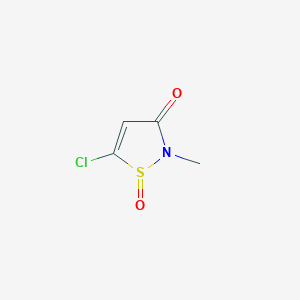

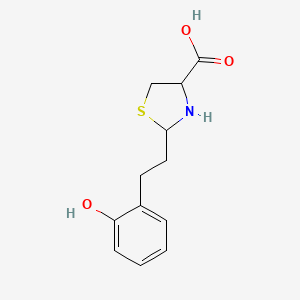
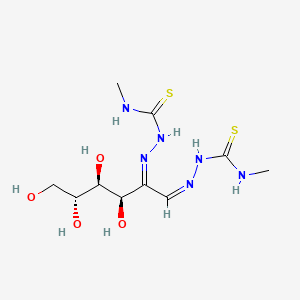
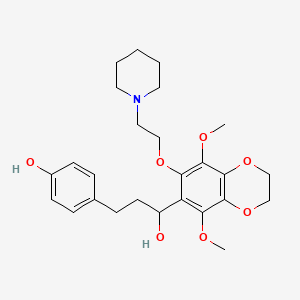
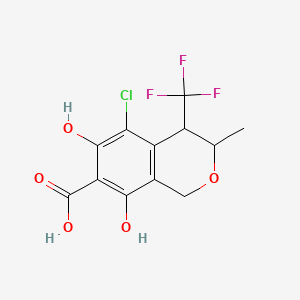

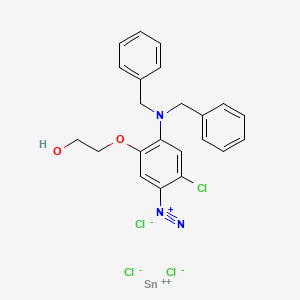
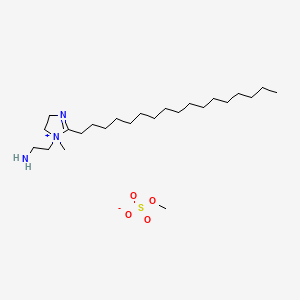
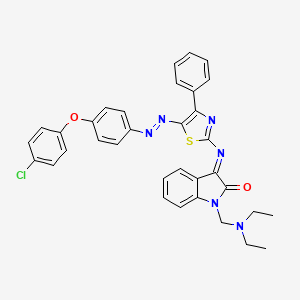
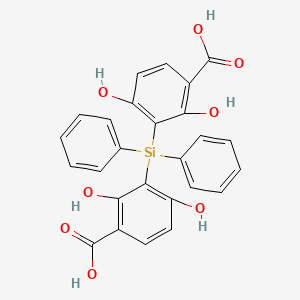
![7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid](/img/structure/B12705949.png)
